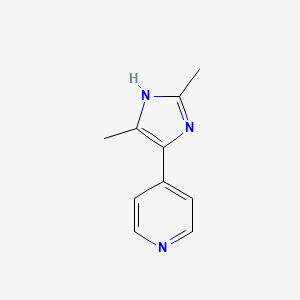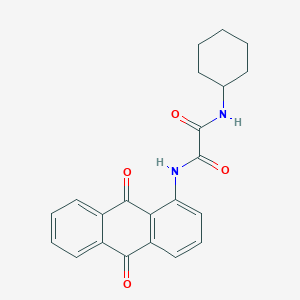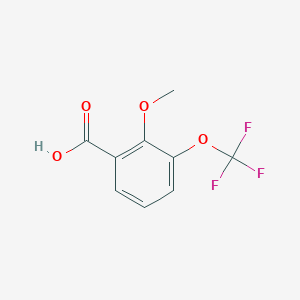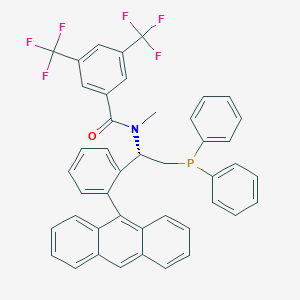![molecular formula C19H69N13O21P5+ B12817081 Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt](/img/structure/B12817081.png)
Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of myo-inositol, a carbohydrate that plays a crucial role in cellular signaling and metabolism. The addition of phosphate groups and a benzoylaminohexyl chain enhances its chemical properties, making it useful in diverse research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt involves multiple steps:
Protection of Hydroxyl Groups: Initially, the hydroxyl groups of myo-inositol are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Benzoylaminohexyl Chain: The protected myo-inositol is then reacted with 6-(benzoylamino)hexyl bromide under basic conditions to introduce the benzoylaminohexyl chain.
Phosphorylation: The intermediate product undergoes phosphorylation using phosphorus oxychloride (POCl3) in the presence of a base like pyridine to introduce the phosphate groups.
Deprotection: Finally, the protecting groups are removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the protection, substitution, and phosphorylation reactions.
Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to achieve high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical integrity and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Myo-Inositol derivatives can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoylaminohexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Oxidized myo-inositol derivatives
Reduction: Reduced myo-inositol derivatives
Substitution: Substituted myo-inositol derivatives with various functional groups
Scientific Research Applications
Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Plays a role in cellular signaling pathways and is used in studies related to cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, diabetes, and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as a component in biochemical assays.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Cellular Signaling: It participates in the phosphatidylinositol signaling pathway, influencing cellular processes like metabolism, growth, and survival.
Enzyme Interaction: It can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting metabolic pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate): A fully phosphorylated derivative of myo-inositol with different biological activities.
Myo-Inositol, 1,2,3,4,5-pentakis(dihydrogen phosphate): Another phosphorylated derivative with distinct chemical properties and applications.
Myo-Inositol, 1,2,3,4-tetrakis(dihydrogen phosphate): A less phosphorylated derivative with unique uses in research.
Uniqueness
Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt is unique due to the presence of the benzoylaminohexyl chain, which imparts specific chemical properties and enhances its biological activity. This makes it particularly valuable in studies related to cellular signaling and therapeutic applications.
Properties
Molecular Formula |
C19H69N13O21P5+ |
|---|---|
Molecular Weight |
970.7 g/mol |
IUPAC Name |
undecaazanium;[(1S,2R,3R,4S,5S,6R)-2-(6-benzamidohexoxy)-3-(phosphonatoamino)-4,5,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C19H35N2O21P5.11H3N/c22-19(12-8-4-3-5-9-12)20-10-6-1-2-7-11-38-14-13(21-43(23,24)25)15(39-44(26,27)28)17(41-46(32,33)34)18(42-47(35,36)37)16(14)40-45(29,30)31;;;;;;;;;;;/h3-5,8-9,13-18H,1-2,6-7,10-11H2,(H,20,22)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34)(H2,35,36,37)(H3,21,23,24,25);11*1H3/p+1/t13-,14-,15+,16+,17+,18-;;;;;;;;;;;/m1.........../s1 |
InChI Key |
MOXRKZGJDFVEDL-NHGMPIMFSA-O |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCO[C@@H]2[C@H]([C@@H]([C@@H]([C@@H]([C@H]2OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])NP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCOC2C(C(C(C(C2OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])NP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide](/img/structure/B12817000.png)


![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)







![4,6-Dibromobenzo[d]isoxazole](/img/structure/B12817069.png)


